molecular formula C21H19N5O3S2 B2545915 2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide CAS No. 847191-60-0

2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide

Cat. No. B2545915
CAS RN: 847191-60-0
M. Wt: 453.54
InChI Key: HYPHFRVRWWMFMF-UHFFFAOYSA-N
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Description

The compound “2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide” is a complex organic molecule. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry .

Scientific Research Applications

Structural Analysis and Conformation

Compounds similar to 2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide have been analyzed for their crystal structures, revealing detailed insights into their molecular conformations. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have shown that these compounds exhibit a folded conformation about specific atoms, with intramolecular hydrogen bonds stabilizing this folded structure. Such analyses are crucial for understanding the compound's interaction potentials and stability (Subasri et al., 2016; Subasri et al., 2017).

Synthesis and Radiolabeling for Imaging

The synthesis of pyrimidineacetamides, especially those designed for radiolabeling, highlights the potential of these compounds in medical imaging. For example, compounds within this class have been synthesized and radiolabeled for positron emission tomography (PET) imaging, targeting specific proteins like the translocator protein (18 kDa). This application underscores the utility of such compounds in biomedical research and diagnostics (Dollé et al., 2008).

Antimicrobial Activity

Research on pyrimidine-triazole derivatives has explored their potential antimicrobial activities. These studies provide a foundation for developing new antimicrobial agents, showing that certain pyrimidine-based compounds can effectively inhibit bacterial and fungal growth. This aspect is particularly relevant in the search for new treatments against resistant microbial strains (Majithiya & Bheshdadia, 2022).

As Precursors for Heterocyclic Compounds

The chemical versatility of pyrimidine-based compounds allows for their use as precursors in synthesizing a wide array of heterocyclic compounds. These synthetic pathways enable the creation of novel molecules with potential pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties (Abu‐Hashem et al., 2020; Chandrashekaraiah et al., 2014).

Potential in Drug Discovery

Further investigations into the structure-activity relationships of pyrimidine-based compounds, including quantum chemical insights, NBO analysis, and molecular docking studies, suggest their potential in drug discovery. These studies often focus on the compounds' interactions with biological targets, offering insights into designing more effective therapeutic agents (Mary et al., 2020).

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S2/c1-12-6-4-7-13(10-12)22-15(27)11-31-19-16-18(25(2)21(29)26(3)20(16)28)23-17(24-19)14-8-5-9-30-14/h4-10H,11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPHFRVRWWMFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide

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